N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the benzothiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or acyl chloride under specific reaction conditions. One common method involves the use of phosphorus oxychloride as a dehydrating agent, which facilitates the formation of the benzothiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones in the presence of a dehydrating agent like phosphorus oxychloride.
Major Products Formed
Reduction: Formation of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-aminobenzamide.
Substitution: Formation of derivatives with various functional groups replacing the difluoro groups.
Condensation: Formation of more complex benzothiazole derivatives.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and signaling pathways involved in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling and gene expression. Additionally, its ability to interact with G-protein coupled receptors may contribute to its biological effects.
Comparison with Similar Compounds
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide: Another benzothiazole derivative with different functional groups, affecting its reactivity and applications.
N’-(4,6-Difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide:
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2N3O3S/c15-8-5-10(16)12-11(6-8)23-14(17-12)18-13(20)7-2-1-3-9(4-7)19(21)22/h1-6H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBVHHIVHUDGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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